molecular formula C18H24N2O6 B2713682 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide CAS No. 899982-45-7

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

Cat. No.: B2713682
CAS No.: 899982-45-7
M. Wt: 364.398
InChI Key: AEWMSIWHCHOLCS-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C18H24N2O6 and its molecular weight is 364.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement has been developed. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening has been explored. These derivatives are significant as structural sub-units in several classes of bioactive compounds (Santos et al., 2000).

  • N,N'-Bisoxalamides have shown to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This demonstrates the application of oxalamides in facilitating complex chemical reactions (Bhunia et al., 2017).

Catalysis and Ligand Efficiency

  • The role of N,N'-bisoxalamides as ligands in catalytic reactions has been further emphasized in the synthesis where DMPPO was found to be an effective ligand for copper-catalyzed coupling reactions, indicating the versatility of oxalamide derivatives in catalysis (Chen et al., 2023).

Applications in Synthesizing Bioactive Compounds

  • The synthesis and exploration of 1-oxa-4-thiaspiro and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists highlight the application of similar structural motifs in the development of therapeutic agents. This work showcases the potential of these compounds in neuroprotective activity and pain control (Franchini et al., 2017).

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-23-14-6-5-12(9-15(14)24-2)20-17(22)16(21)19-10-13-11-25-18(26-13)7-3-4-8-18/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWMSIWHCHOLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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